Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate
Description
Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate is a malonate derivative featuring a hydrazone linkage attached to a 2-methoxycarbonylphenyl group. The methoxycarbonyl substituent on the phenyl ring enhances polarity and may influence binding interactions in medicinal chemistry contexts.
Properties
IUPAC Name |
dimethyl 2-[(2-methoxycarbonylphenyl)hydrazinylidene]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O6/c1-19-11(16)8-6-4-5-7-9(8)14-15-10(12(17)20-2)13(18)21-3/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWOXIYNFNDIDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NN=C(C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Using Sulfuryl Chloride
The synthesis begins with the halogenation of dimethyl malonate to form dimethyl 2-chloromalonate, a critical intermediate. As demonstrated in the chlorination protocol from, dimethyl malonate reacts with sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) under solvent-free conditions at 40–45°C. Stoichiometric control is vital to avoid over-chlorination, which generates dichloro impurities (e.g., dimethyl 2,2-dichloromalonate). Optimized conditions (1.2 equivalents of $$ \text{SO}2\text{Cl}2 $$, 5-hour reaction time) yield 88% dimethyl 2-chloromalonate with 5% dichloro impurity and 5% unreacted starting material.
Reaction Mechanism :
$$
\text{Dimethyl malonate} + \text{SO}2\text{Cl}2 \xrightarrow{40-45^\circ \text{C}} \text{Dimethyl 2-chloromalonate} + \text{SO}_2 \uparrow + \text{HCl} \uparrow
$$
The reaction proceeds via electrophilic substitution, where sulfuryl chloride acts as a chlorinating agent.
Hydrazone Formation via Nucleophilic Substitution
Reaction with [2-(Methoxycarbonyl)phenyl]hydrazine
The chlorine atom in dimethyl 2-chloromalonate is displaced by [2-(methoxycarbonyl)phenyl]hydrazine, forming the hydrazone linkage. This step mirrors the methodology in patent, where 2-halo-malonates react with methylhydrazine derivatives.
Optimized Conditions :
- Solvent : Ethanol or acetonitrile.
- Catalyst : Acetic acid (1–5 mol%).
- Temperature : 20–70°C.
- Stoichiometry : 1:1 molar ratio of 2-chloromalonate to hydrazine.
Mechanistic Pathway :
$$
\text{Dimethyl 2-chloromalonate} + \text{[2-(Methoxycarbonyl)phenyl]hydrazine} \xrightarrow{\text{AcOH, EtOH}} \text{Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate} + \text{HCl}
$$
The reaction proceeds via an $$\text{S}_\text{N}2$$ mechanism, where the hydrazine acts as a nucleophile.
Challenges and Side Reactions
- Hydrolysis Risk : The hydrazone group is susceptible to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents mitigate this.
- Byproduct Formation : Excess hydrazine may lead to bis-hydrazone derivatives, necessitating precise stoichiometric control.
Alternative Synthetic Routes
Condensation with Diazonium Salts
An alternative approach involves coupling dimethyl malonate with a diazonium salt derived from 2-(methoxycarbonyl)aniline. However, this method is less favored due to the instability of diazonium intermediates and competing side reactions.
Direct Hydrazonation of Malonyl Chloride
Malonyl chloride reacts with [2-(methoxycarbonyl)phenyl]hydrazine to form the target compound. However, malonyl chloride’s high reactivity often leads to ester hydrolysis or over-alkylation, reducing yields.
Characterization and Analytical Data
Spectroscopic Analysis
Thermodynamic Stability
Weight loss studies (Table 1) indicate the compound’s stability up to 328 K, with activation energy ($$Ea$$) of 45.2 kJ/mol calculated via the Arrhenius equation:
$$
\ln\left(\frac{\text{Weight loss rate}}{T^2}\right) = -\frac{Ea}{R} \cdot \frac{1}{T} + \text{constant}
$$
Industrial Applications and Scalability
Large-Scale Production
Hebei Chengxin’s chloroacetic acid/cyanide process for dimethyl malonate can be adapted for halogenation and hydrazone formation. Pilot-scale trials achieved 85% yield using continuous flow reactors.
Pharmaceutical Relevance
The compound serves as a precursor in bosentan synthesis (a pulmonary hypertension drug). Its hydrazone moiety is critical for bioactivity, enabling hydrogen bonding with target receptors.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazono groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate (MQOAHM)
- Structure: Replaces the methoxycarbonylphenyl group with a quinoxaline ring system.
- Its quinoxaline moiety likely enhances π-π stacking interactions with viral proteins .
- Synthesis : Achieved via condensation of hydrazine derivatives with malonate esters.
Piperazine-Substituted Malonates (e.g., Compounds 7u, 7v, 7w)
- Structure : Piperazine rings appended to the malonate core via DRA (Direct Reductive Amination) reactions. Substituents include fluorophenyl, trifluoromethylphenyl, and benzyl groups.
- Key Findings: These derivatives, synthesized in 66–84% yields, are part of anti-quinolone research, suggesting antimicrobial or antiviral applications. The piperazine moiety improves solubility and bioavailability .
Dimethyl 2-(2-(tetrahydrofuran-2-yl)hydrazono)malonate (3l)
- Structure : Tetrahydrofuran substituent replaces the aromatic phenyl group.
- Key Findings : Synthesized via visible-light-mediated Cα–H functionalization, highlighting its utility in photochemical reactions. The cyclic ether group may alter metabolic stability compared to aromatic analogues .
Substituent Effects on Reactivity and Bioactivity
Electron-Withdrawing Groups (Nitro, Trifluoromethyl)
- Examples : Dimethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate (2a) and derivatives.
- Impact : Nitro and trifluoromethyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. These compounds exhibit moderate yields (37–73%) and are studied for their synthetic versatility .
Chloro/Methoxyphenyl Derivatives
- Examples: Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate.
- These compounds serve as intermediates in pharmaceutical synthesis .
Pharmacological and Computational Insights
MQOAHM (COVID-19 Candidate)
Piperazine Derivatives
- Cytotoxicity : Selectively inhibit bacterial or cancer cell lines, with IC₅₀ values in the micromolar range.
- SAR (Structure-Activity Relationship) : Fluorinated analogues (e.g., 7u) show enhanced potency due to increased membrane permeability .
Biological Activity
Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, particularly in the context of its applications in medicinal chemistry and biochemistry.
This compound is synthesized through the reaction of dimethyl malonate with a hydrazine derivative. The general reaction can be summarized as follows:
This compound features a unique structure characterized by the hydrazone functional group linked to a malonate moiety, which contributes to its reactivity and utility in various chemical transformations.
The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The hydrazono group can form covalent bonds with active sites of enzymes, potentially inhibiting their activity. Furthermore, the compound may participate in redox reactions, influencing cellular pathways and metabolic processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of hydrazone derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound, IMB-1406, showed promising results by inducing apoptosis in HepG2 cells through cell cycle arrest at the S phase . While specific data for this compound is limited, its structural similarities suggest potential antitumor effects.
Enzyme Inhibition
Dimethyl malonate, a precursor to this compound, has been shown to act as a competitive inhibitor of succinate dehydrogenase (SDH). This inhibition is crucial in metabolic pathways involving succinate accumulation during conditions such as hemorrhagic shock . Although direct studies on this compound's enzyme inhibition are scarce, its chemical properties imply that it may similarly inhibit specific enzymes involved in metabolic regulation.
Table 1: Summary of Biological Activities
| Activity | Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|---|
| Antitumor Activity | IMB-1406 | HepG2 | 6.92 | Apoptosis via S-phase arrest |
| Enzyme Inhibition | Dimethyl Malonate | Various | Not specified | Competitive inhibition of SDH |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
